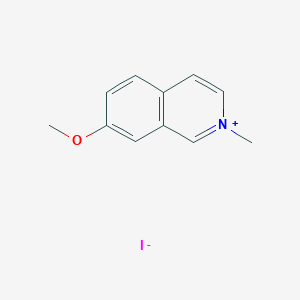
7-Methoxy-2-methylisoquinolin-2-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methoxy-2-methyl-isoquinoline is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2-methyl-isoquinoline can be achieved through several methods. One common approach involves the Pomeranz–Fritsch reaction, which uses a benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium to form isoquinoline derivatives . Another method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . This method exploits the basicity of isoquinoline compared to quinoline, allowing for selective extraction and purification.
化学反应分析
Types of Reactions
7-methoxy-2-methyl-isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the isoquinoline ring.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitutions are possible at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of halogenated isoquinoline derivatives.
科学研究应用
7-methoxy-2-methyl-isoquinoline has several applications in scientific research:
作用机制
The mechanism of action of 7-methoxy-2-methyl-isoquinoline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
相似化合物的比较
Similar Compounds
Quinoline: Another nitrogen-containing heterocycle with a similar structure but different reactivity and applications.
Isoquinoline: The parent compound of 7-methoxy-2-methyl-isoquinoline, sharing the same core structure but lacking the methoxy and methyl substituents.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with significant biological activities.
Uniqueness
7-methoxy-2-methyl-isoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its lipophilicity and potentially improve its interaction with biological targets .
属性
CAS 编号 |
53366-09-9 |
|---|---|
分子式 |
C11H12INO |
分子量 |
301.12 g/mol |
IUPAC 名称 |
7-methoxy-2-methylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C11H12NO.HI/c1-12-6-5-9-3-4-11(13-2)7-10(9)8-12;/h3-8H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
ZIAAMXIYGWJKPJ-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC2=C(C=CC(=C2)OC)C=C1.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


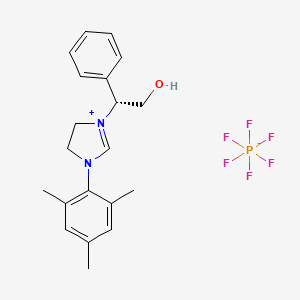
![Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury](/img/structure/B14014525.png)
![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)


![2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B14014552.png)
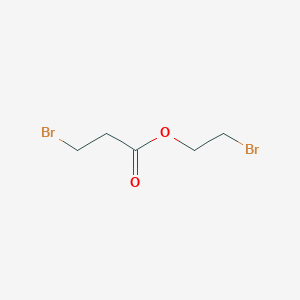
![2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one](/img/structure/B14014566.png)

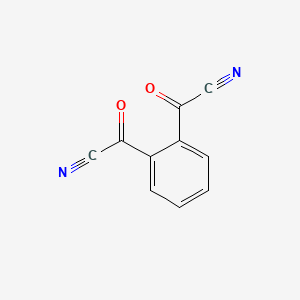
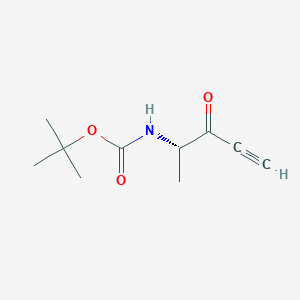
![1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B14014585.png)
![(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14014588.png)

